molecular formula C19H22O4 B067496 Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- CAS No. 170104-95-7

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-

Cat. No.: B067496
CAS No.: 170104-95-7
M. Wt: 314.4 g/mol
InChI Key: PVZLEQYZHOJLOP-UHFFFAOYSA-N
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Description

The compound Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- is a structurally complex derivative of propanoic acid featuring two phenylmethoxy (benzyloxy) groups. One phenylmethoxy group is attached to the C3 position, while a second phenylmethoxy moiety is part of a methyl substituent at C2. However, direct pharmacological or synthetic data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally analogous compounds.

Properties

IUPAC Name

2-methyl-3-phenylmethoxy-2-(phenylmethoxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-19(18(20)21,14-22-12-16-8-4-2-5-9-16)15-23-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZLEQYZHOJLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)(COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572643
Record name 3-(Benzyloxy)-2-[(benzyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170104-95-7
Record name 2-Methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170104-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzyloxy)-2-[(benzyloxy)methyl]-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Benzylation of Diol Intermediates

A plausible starting material is 2-methyl-2,3-dihydroxypropionic acid or its ester derivative. Benzylation of both hydroxyl groups can be achieved using benzyl bromide (BnBr) in the presence of a strong base. For example, patent WO2012117417A1 describes a benzylation protocol using sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C. Applied to a diol precursor, this method could yield the bis-benzylated product.

Reaction conditions must ensure complete conversion while avoiding over-alkylation. A two-step approach may be necessary:

  • Protect one hydroxyl group with a temporary protecting group (e.g., tert-butoxycarbonyl, Boc).

  • Benzylate the free hydroxyl, deprotect, and repeat benzylation.

This mirrors the synthesis of (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, where NaH and BnBr in DMF achieved 85–90% yield for the benzylation step.

Stepwise Alkylation of Propanoic Acid Derivatives

An alternative route involves building the carbon skeleton iteratively. For instance, methyl acrylate can undergo Michael addition with a methyl Grignard reagent to install the methyl branch, followed by etherification with benzyl alcohols. Search result demonstrates the use of methyl (2R)-3-(benzyloxy)-2-methylpropanoate as an intermediate, synthesized via benzylation of a hydroxy ester. Adapting this, the target compound could be assembled by:

  • Methylation of propanoic acid at C2.

  • Double benzylation at C2 and C3 using BnBr and a base like cesium carbonate (Cs2CO3).

Optimization of Benzylation Reactions

Benzylation efficiency depends on base strength, solvent polarity, and temperature. Comparative data from literature reveals critical trends:

BaseSolventTemperatureYieldPuritySource
NaHDMF0–25°C90%98%
Cs2CO3CH2Cl2Reflux73%95%
K2CO3Acetone50°C65%90%

Sodium hydride in DMF outperforms carbonate bases in polar aprotic solvents due to superior deprotonation capacity. However, Cs2CO3 in dichloromethane offers a milder alternative for acid-sensitive intermediates.

Esterification and Hydrolysis Strategies

Ester derivatives are often intermediates to mitigate acidity during synthesis. For example, ethyl esters are hydrolyzed to carboxylic acids using NaOH/EtOH. In the target compound’s case, a methyl ester intermediate could be synthesized via Fischer esterification, followed by hydrolysis:

  • Esterification : React propanoic acid with methanol under acidic conditions.

  • Benzylation : Protect hydroxyl groups as described in Section 1.1.

  • Hydrolysis : Treat with aqueous NaOH to regenerate the carboxylic acid.

This approach mirrors the hydrolysis of (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid ethyl ester to the free acid using NaOH/EtOH.

Purification and Characterization

Purification of the target compound requires careful isolation from byproducts (e.g., mono-benzylated species). Techniques include:

  • Liquid-Liquid Extraction : Adjust pH to partition impurities. For instance, the patent in used dichloromethane/water extraction at pH 8–9 to isolate intermediates.

  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity.

  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents resolves closely related species.

Characterization via NMR and HPLC ensures structural fidelity. The ¹H NMR spectrum should show two singlet peaks for the benzyl methylene groups (δ 4.4–4.6 ppm) and a triplet for the methyl branch (δ 1.2 ppm).

Challenges and Mitigation Strategies

Challenge 1: Incomplete Benzylation

  • Cause : Steric hindrance from the methyl group reduces reactivity at C2.

  • Solution : Use excess BnBr (1.5 equiv per OH) and prolonged reaction times (24–48 h).

Challenge 2: Ester Hydrolysis Side Reactions

  • Cause : Base-sensitive benzyl ethers may cleave under harsh conditions.

  • Solution : Employ mild hydrolysis with LiOH in THF/water at 0°C .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylmethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs (phenylmethoxy groups, ester/acid functionalities, or branched alkyl chains) and are critical for comparative analysis:

Compound Name Molecular Formula Substituents/Functional Groups Key Evidence Source
Ethyl (S)-2-(benzyloxy)propanoate C₁₂H₁₆O₃ Single phenylmethoxy group at C2; ethyl ester
Propanoic acid, 2-(methoxyimino)-3-(phenylmethoxy)-, ethyl ester C₁₃H₁₇NO₄ Phenylmethoxy at C3; methoxyimino at C2; ethyl ester
Propanoic acid, 2,2-dimethyl-3-(phenylmethoxy)-, methyl ester C₁₃H₁₈O₃ Phenylmethoxy at C3; dimethyl at C2; methyl ester

Physicochemical Properties

  • Solubility :
    • Phenylmethoxy groups increase hydrophobicity. Ethyl esters (e.g., ) are typically soluble in organic solvents (e.g., DCM, THF) but poorly water-soluble.
    • The target compound’s bulkier structure may further reduce aqueous solubility compared to simpler analogues.
  • Stability :
    • Esters (e.g., ) are prone to hydrolysis under acidic/basic conditions. The target compound’s acid form (if de-esterified) may exhibit higher stability.

Pharmacological and Toxicological Insights

  • Ethyl (S)-2-(benzyloxy)propanoate (): Intermediate in chiral drug synthesis (e.g., antidiabetic agents with oxazole/thiazolidinedione motifs; ). No direct toxicity data, but related esters show low acute toxicity (oral LD₅₀ > 2,000 mg/kg; ).
  • Target Compound : Hypothesized to act as a prodrug or enzyme inhibitor due to steric bulk. Requires in vitro assays (e.g., COX inhibition, cytotoxicity) for validation.

Biological Activity

Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- (CAS: 170104-95-7) is a compound with a complex structure that has garnered interest in various fields of biological research. Its molecular formula is C19H22O4C_{19}H_{22}O_{4}, and it is known for its potential therapeutic applications due to its biological activity.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H22O4\text{C}_{19}\text{H}_{22}\text{O}_{4}

This compound features multiple functional groups, including propanoic acid and phenylmethoxy moieties, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to propanoic acid derivatives exhibit significant biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibition properties. The specific biological activities of propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]- have been evaluated in various studies.

Enzyme Inhibition

One of the notable aspects of this compound is its potential as an inhibitor of certain enzymes. For example, studies on related compounds have shown significant inhibition of histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression. The IC50 values for such inhibitors can range from 14 to 67 nM depending on the specific isoform targeted .

Case Study 1: HDAC Inhibition

A study focusing on azumamides, structurally related to propanoic acid derivatives, demonstrated that carboxylic acid-containing compounds exhibited stronger inhibition against class I HDACs compared to their amide counterparts. This suggests that the presence of carboxylic acid groups in propanoic acid derivatives could enhance their inhibitory activity against HDACs .

Research Findings

Study Activity Findings
HDAC InhibitionIC50 values between 14 to 67 nM for related compounds
Antioxidant ActivitySignificant free radical scavenging observed in phenolic derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, considering steric hindrance from dual phenylmethoxy groups?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, benzyloxy groups can be introduced via nucleophilic substitution or esterification under anhydrous conditions. Key steps include:

  • Step 1 : Selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or benzyl bromide to avoid unwanted side reactions .
  • Step 2 : Coupling reactions (e.g., Mitsunobu or Horner-Wadsworth-Emmons) to install the methyl and phenylmethoxy substituents .
  • Step 3 : Final deprotection using catalytic hydrogenation or acidic hydrolysis to yield the target compound .
    • Critical Parameters : Reaction temperature (< 0°C for sensitive intermediates), solvent choice (e.g., THF for Grignard reactions), and stoichiometric control to minimize byproducts .

Q. How can researchers address purification challenges caused by the compound’s hydrophobicity?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .
  • Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to improve crystal yield .
  • Analytical Validation : Confirm purity via NMR (e.g., <sup>13</sup>C NMR for carbonyl groups) and LC-MS to detect trace impurities .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR : <sup>1</sup>H NMR to identify methoxy (δ 3.2–3.5 ppm) and aromatic protons (δ 7.2–7.5 ppm); <sup>13</sup>C NMR for carbonyl (δ 170–175 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula (e.g., C20H24O5 with [M+H]<sup>+</sup> at m/z 357.1552) .
  • IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm<sup>-1</sup>) and ether C-O bonds (~1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound’s steric hindrance be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying temperatures to identify rate-limiting steps (e.g., SN2 vs. SN1 pathways) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and assess steric effects on activation energy .
  • Isotopic Labeling : Introduce deuterium at reactive sites to track hydrogen transfer during esterification or hydrolysis .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cellular viability) to rule out false positives .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing phenylmethoxy with methoxymethoxy groups) to identify pharmacophores .
  • Meta-Analysis : Pool data from multiple studies and apply statistical corrections (e.g., Bonferroni) to address variability in IC50 values .

Q. How can in silico models predict this compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors, focusing on hydrophobic pockets accommodating phenyl groups .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR Analysis : Corrogate substituent electronic parameters (Hammett σ) with activity data to optimize potency .

Q. What safety protocols are essential for handling this compound in vitro?

  • Methodological Answer :

  • Exposure Control : Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis .
  • Waste Disposal : Quench reactive intermediates with aqueous NaHCO3 before disposal .
  • Emergency Measures : In case of inhalation, administer oxygen and seek immediate medical evaluation .

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